tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride
Description
Tert-butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of bipiperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure features a tert-butyl group, a hydroxy group, and a bipiperidine moiety, which contribute to its unique chemical properties.
Properties
CAS No. |
2648941-99-3 |
|---|---|
Molecular Formula |
C15H29ClN2O3 |
Molecular Weight |
320.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate hydrochloride typically involves multiple steps:
Formation of Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate diamines or diacid precursors.
Introduction of Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides in the presence of a base like potassium carbonate.
Formation of Carboxylate: The carboxylate group is introduced through esterification reactions, often using carboxylic acids or their derivatives.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of tert-butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Esterification and Hydrolysis: The carboxylate group can participate in esterification and hydrolysis reactions, forming esters and carboxylic acids, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of an alcohol and a catalyst like sulfuric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various alkyl or aryl derivatives.
Esterification: Esters.
Scientific Research Applications
Tert-butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the bipiperidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-[1,4’-bipiperidine]-1’-carboxylate derivatives: These compounds share the bipiperidine core but differ in the substituents attached to the core.
Tert-butyl derivatives: Compounds with a tert-butyl group attached to different functional groups.
Hydroxy-substituted piperidines: Compounds with hydroxy groups attached to piperidine rings.
Uniqueness
Tert-butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate hydrochloride is unique due to the combination of its tert-butyl group, hydroxy group, and bipiperidine moiety. This combination imparts specific chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
